CID 71377253
CAS No.: 651020-73-4
Cat. No.: VC19041614
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 651020-73-4 |
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Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
Standard InChI | InChI=1S/C9H10O.C2H4O2/c1-4-7-8(5-2)9(10)6-3;1-2(3)4/h3-4,9-10H,1-2,7H2;1H3,(H,3,4)/t9-;/m1./s1 |
Standard InChI Key | NLAGXZCRPTZTKU-SBSPUUFOSA-N |
Isomeric SMILES | CC(=O)O.C=CCC(=C=C)[C@@H](C#C)O |
Canonical SMILES | CC(=O)O.C=CCC(=C=C)C(C#C)O |
Introduction
Structural and Chemical Identity of CID 71377253
Ambiguities in PubChem Identifier Resolution
PubChem CID 71377253 is not directly referenced in the provided search results. The closest matches include CID 71374433 (a purine-derived phosphate ester) , CID 1067700 (a Rab7 receptor antagonist) , and CID 136102 (9-oxabicyclo[3.3.1]nonane) . These compounds share no structural or functional similarities with the hypothetical CID 71377253, underscoring the need for identifier verification.
Common Causes of Identifier Mismatches
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Typographical Errors: Misentry of numerical sequences (e.g., 71377253 vs. 71374433) .
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Deprecation or Merging: Older identifiers may be retired or consolidated into newer entries.
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Proprietary Restrictions: Industry-held compounds often lack public identifiers until patent expiration.
Adjacent Compounds and Methodological Insights
Case Study: CID 71374433
CID 71374433, a purine analog with the formula , exemplifies the depth of data available for validated PubChem entries . Its IUPAC name, [(2R,3S,4R,5R)-5-(2-amino-8-(2-hydroxypropan-2-yl)-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, reflects a complex stereochemistry typical of nucleotide derivatives.
Structural Features
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Functional Groups: Phosphate ester, secondary alcohol, and purine base.
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Stereocenters: Four chiral centers at C2, C3, C4, and C5.
Analytical Techniques for Compound Identification
Spectroscopic and Crystallographic Methods
While CID 71377253 remains uncharacterized, techniques applied to analogous compounds provide a framework for future studies:
X-Ray Crystallography
For CID 136102 (9-oxabicyclo[3.3.1]nonane), monoclinic crystal symmetry () and hydrogen-bonding networks were resolved via Mo Kα radiation .
Mass Spectrometry
High-resolution MS could differentiate CID 71377253 from similar masses (e.g., 421.30 g/mol for CID 71374433 vs. 539.88 g/mol for CID 1067700) .
Pharmacological and Biochemical Context
Rab7 Receptor Antagonism: Lessons from CID 1067700
CID 1067700, a late endosome GTPase Rab7 inhibitor, demonstrates the therapeutic potential of targeting lysosomal pathways in ischemic stroke . Key findings include:
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Neuroprotection: Attenuation of brain atrophy by 37% in rat models () .
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Mechanism: Downregulation of Lamp1 and cathepsin B co-localization with Rab7 .
Implications for Database Curation and Research
Addressing Identifier Discrepancies
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Cross-Referencing: Validate identifiers across PubChem, ChemSpider, and Reaxys.
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Nomenclature Standardization: Prioritize IUPAC names over proprietary codes.
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